molecular formula C14H26O B12985637 (1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol

(1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol

Cat. No.: B12985637
M. Wt: 210.36 g/mol
InChI Key: WCMAEEUFQIRPIB-NIWMIYJQSA-N
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Description

(1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol is an organic compound with a complex structure. It belongs to the class of cyclohexanols, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the butenyl and isopropyl groups, and the final hydroxylation. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various halides.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.

Biology

The compound may have potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural compounds makes it a valuable tool for biochemical research.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties. Research may focus on its potential as an anti-inflammatory, analgesic, or antimicrobial agent.

Industry

Industrially, the compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent and chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism by which (1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Menthol: A well-known cyclohexanol with similar structural features.

    Carvone: Another compound with a cyclohexane ring and functional groups that exhibit similar reactivity.

Uniqueness

What sets (1R,2S,5R)-1-(But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol apart is its specific stereochemistry and the presence of the butenyl group. These features contribute to its unique chemical and physical properties, making it a subject of interest for further research and application.

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(1R,2S,5R)-1-but-3-en-2-yl-5-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C14H26O/c1-6-12(5)14(15)9-11(4)7-8-13(14)10(2)3/h6,10-13,15H,1,7-9H2,2-5H3/t11-,12?,13+,14-/m1/s1

InChI Key

WCMAEEUFQIRPIB-NIWMIYJQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@](C1)(C(C)C=C)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)(C(C)C=C)O)C(C)C

Origin of Product

United States

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